6-chloro-4-ethoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide 6-chloro-4-ethoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 950266-57-6
VCID: VC11904541
InChI: InChI=1S/C19H17ClN2O3/c1-3-25-18-11-17(22-16-9-4-12(20)10-15(16)18)19(23)21-13-5-7-14(24-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,23)
SMILES: CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol

6-chloro-4-ethoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide

CAS No.: 950266-57-6

Cat. No.: VC11904541

Molecular Formula: C19H17ClN2O3

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-4-ethoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide - 950266-57-6

Specification

CAS No. 950266-57-6
Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
IUPAC Name 6-chloro-4-ethoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide
Standard InChI InChI=1S/C19H17ClN2O3/c1-3-25-18-11-17(22-16-9-4-12(20)10-15(16)18)19(23)21-13-5-7-14(24-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,23)
Standard InChI Key YBEGQAUMXQRRBN-UHFFFAOYSA-N
SMILES CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC
Canonical SMILES CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s quinoline core is substituted at three critical positions:

  • Position 6: A chlorine atom enhances electrophilic reactivity and influences binding to hydrophobic protein pockets .

  • Position 4: An ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3) modulates solubility and steric interactions .

  • Carboxamide side chain: A 4-methoxyphenyl group (-C6H4OCH3\text{-C}_6\text{H}_4\text{OCH}_3) contributes to π-π stacking and hydrogen bonding with biological targets .

The three-dimensional structure, confirmed via X-ray crystallography, reveals a planar quinoline ring system with dihedral angles of 12.512.5^\circ between the quinoline and methoxyphenyl planes.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight356.8 g/mol
LogP (Octanol-Water)3.2 ± 0.1
Aqueous Solubility12.7 µg/mL (pH 7.4)
Melting Point193–197°C

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility for bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol optimized for yield and purity :

  • Quinoline Core Formation: Cyclization of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 110°C yields the intermediate 4-oxo-1,4-dihydroquinoline-3-carbonitrile .

  • Chlorination: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) introduces the chloro group at position 6 .

  • Ethoxy Substitution: Nucleophilic aromatic substitution replaces the 4-hydroxy group with ethoxy using ethanol and potassium carbonate.

  • Carboxamide Coupling: Reaction with 4-methoxyphenylamine via EDC/HOBt-mediated coupling completes the structure.

Key Reaction Conditions:

  • Catalysts: Palladium (0.5 mol%) for cross-coupling steps.

  • Solvents: Dimethylformamide (DMF) for carboxamide formation.

  • Purification: Flash chromatography (ethyl acetate/hexane gradient) achieves >98% purity .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.52 (s, 1H, quinoline-H), 7.89 (d, J=8.8J = 8.8 Hz, 1H), 7.72 (d, J=2.4J = 2.4 Hz, 1H), 7.45–7.41 (m, 2H, Ar-H) .

  • HRMS: [M+H]+^+ observed at 357.0978 (calculated 357.0974) .

  • HPLC: Retention time = 14.2 min (C18 column, 70:30 acetonitrile/water).

Biological Activities and Mechanisms

Anticancer Efficacy

The compound exhibits potent cytotoxicity against:

Cell LineIC50_{50} (µM)
HCT-116 (Colon Cancer)3.3
Caco-2 (Colorectal Cancer)50.9
MCF-7 (Breast Cancer)17.0

Notably, it outperforms 5-fluorouracil (IC50_{50} = 28.1 µM in HCT-116) by 8.5-fold .

Mechanism of Action

  • PI3Kα Inhibition: Docking studies reveal binding to the ATP-binding pocket of phosphatidylinositol 3-kinase α (PI3Kα), with a docking score of −9.2 kcal/mol . Key interactions include:

    • Hydrogen bonds with Val851 and Ser854.

    • Hydrophobic contacts with Trp780 and Ile848.

  • Reactive Oxygen Species (ROS) Induction: Elevates intracellular ROS by 2.7-fold in HCT-116 cells, triggering mitochondrial apoptosis .

Anti-Inflammatory Activity

In soybean lipoxygenase (LOX) assays, the compound inhibits LOX-1 with an IC50_{50} of 18.7 µM, comparable to nordihydroguaiaretic acid (IC50_{50} = 15.2 µM) .

Comparative Analysis with Related Compounds

CompoundSubstituentsIC50_{50} (HCT-116)
6-Chloro-4-ethoxy-N-(4-methoxyphenyl)6-Cl, 4-OEt, N-(4-MeOPh)3.3 µM
6-Chloro-4-hydroxy-N-phenyl6-Cl, 4-OH, N-Ph8.9 µM
7-Fluoro-6-methoxyquinoline7-F, 6-OMe42.1 µM

The ethoxy and methoxyphenyl groups synergistically enhance target affinity and metabolic stability compared to hydroxyl or unsubstituted analogues .

Pharmacokinetic and Toxicity Profile

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC50_{50} = 12.4 µM), suggesting manageable drug-drug interactions.

  • Plasma Stability: t1/2_{1/2} = 6.7 hours in human plasma, suitable for once-daily dosing.

  • hERG Binding: Low affinity (IC50_{50} > 30 µM), indicating minimal cardiotoxicity risk.

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